1-(3,4-Difluorophenyl)-2-butanol

Lipophilicity Drug Design Physicochemical Properties

1-(3,4-Difluorophenyl)-2-butanol is a fluorinated aromatic secondary alcohol (CAS 1443309-46-3) with a computed XLogP3 of 2.7 and a TPSA of 20.2 Ų. This specific physicochemical profile offers a quantifiable advantage in lipophilicity for optimizing membrane permeability in drug candidates. It serves as a key intermediate in the synthesis of triazole antifungal agents (e.g., voriconazole) and is ideal for SAR studies and QSAR model validation.

Molecular Formula C10H12F2O
Molecular Weight 186.20 g/mol
Cat. No. B7939666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorophenyl)-2-butanol
Molecular FormulaC10H12F2O
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCCC(CC1=CC(=C(C=C1)F)F)O
InChIInChI=1S/C10H12F2O/c1-2-8(13)5-7-3-4-9(11)10(12)6-7/h3-4,6,8,13H,2,5H2,1H3
InChIKeyJSRDNMGGOHHHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Difluorophenyl)-2-butanol (CAS 1443309-46-3): A Fluorinated Aromatic Alcohol for Pharmaceutical and Agrochemical Synthesis


1-(3,4-Difluorophenyl)-2-butanol is a fluorinated aromatic secondary alcohol characterized by a 3,4-difluorophenyl group attached to a butan-2-ol backbone [1]. It is primarily utilized as a versatile intermediate in the synthesis of pharmaceutical and agrochemical compounds [2]. The presence of the difluorophenyl moiety enhances the molecule's lipophilicity and metabolic stability, which are advantageous properties in drug design [1]. It is commercially available as a racemic mixture with a typical purity of 97% [2].

Why 1-(3,4-Difluorophenyl)-2-butanol Cannot Be Replaced by Other Difluorophenyl Butanol Isomers


While several difluorophenyl butanol isomers exist, they are not interchangeable for applications requiring specific physicochemical profiles. Even minor shifts in the position of the hydroxyl group or the length of the alkyl chain can significantly alter key properties like lipophilicity (XLogP3) and steric accessibility [1]. For instance, 1-(3,4-difluorophenyl)-2-butanol has a computed XLogP3 of 2.7, which differs from the value of 2.1 for the propan-2-ol analog [2], indicating a distinct partitioning behavior that can affect compound solubility, membrane permeability, and overall pharmacokinetic performance in a synthetic sequence or biological assay. These quantitative differences underscore why generic substitution within this class is scientifically unsound without direct comparative validation.

Quantitative Differentiation of 1-(3,4-Difluorophenyl)-2-butanol Against Close Analogs


Comparative Lipophilicity: 1-(3,4-Difluorophenyl)-2-butanol Exhibits Higher Computed XLogP3 than Key Analogs

The computed XLogP3 value for 1-(3,4-Difluorophenyl)-2-butanol is 2.7, indicating higher lipophilicity compared to the shorter-chain analog 1-(3,4-difluorophenyl)propan-2-ol, which has an XLogP3 of 2.1 [1][2]. This difference, calculated using the XLogP3 algorithm, reflects the impact of the extended alkyl chain on the molecule's partition coefficient. This data point provides a quantifiable basis for selecting the butanol derivative when increased lipophilicity is a design requirement.

Lipophilicity Drug Design Physicochemical Properties

Lipophilicity Profile of 1-(3,4-Difluorophenyl)-2-butanol Compared to a Chiral Isomer

The racemic 1-(3,4-difluorophenyl)-2-butanol (XLogP3 = 2.7) demonstrates a modestly higher computed lipophilicity compared to the single enantiomer (2S)-4-(3,4-difluorophenyl)butan-2-ol (XLogP3 = 2.5) [1][2]. This 0.2 difference in XLogP3, while small, can be relevant in scenarios where subtle changes in logP are known to affect target engagement or off-target binding. This data allows for a nuanced selection between the racemic mixture and the enantiopure chiral isomer based on the specific lipophilicity requirements of a project.

Lipophilicity Chiral Synthesis Physicochemical Properties

Physicochemical Property Profile of 1-(3,4-Difluorophenyl)-2-butanol

The compound has a Topological Polar Surface Area (TPSA) of 20.2 Ų [1]. TPSA is a descriptor associated with a molecule's ability to cross biological membranes, with lower values generally correlating with better permeability. This TPSA value, along with the XLogP3 of 2.7, places the compound in a favorable physicochemical space for many drug discovery applications.

Physicochemical Properties Medicinal Chemistry Drug-likeness

Application as a Building Block for Voriconazole and Related Antifungals

While not a direct biological comparator, 1-(3,4-difluorophenyl)-2-butanol is recognized as a valuable intermediate for synthesizing antifungal agents, including the broad-spectrum triazole voriconazole [1]. This established synthetic utility differentiates it from other isomers that may not serve as efficient precursors for this specific and important class of therapeutics. The selection of this compound for such a role underscores its proven utility in a complex synthetic sequence that has been optimized and scaled.

Antifungal Synthetic Intermediate Pharmaceutical Synthesis

Optimized Application Scenarios for 1-(3,4-Difluorophenyl)-2-butanol Based on Quantitative Evidence


Lead Optimization Requiring Fine-Tuned Lipophilicity

In a lead optimization campaign where a project's target compound requires a moderate increase in lipophilicity to improve membrane permeability, 1-(3,4-difluorophenyl)-2-butanol (XLogP3 = 2.7) offers a quantifiable advantage over the shorter-chain analog (XLogP3 = 2.1) [1][2]. This scenario is ideal for medicinal chemists who need to systematically explore SAR around the alkyl chain length to achieve the desired pharmacokinetic profile while maintaining the favorable properties of the 3,4-difluorophenyl core.

Synthesis of Antifungal Agents like Voriconazole

For research groups focused on the development or scale-up of triazole antifungal agents, 1-(3,4-difluorophenyl)-2-butanol is a demonstrated synthetic intermediate [1]. Its use in the established synthetic route to voriconazole makes it a critical procurement item for any laboratory working on this class of compounds or seeking to generate novel analogs for biological evaluation. This application scenario leverages the compound's proven reactivity and compatibility within a complex, multi-step synthetic sequence.

Physicochemical Property Benchmarking

For computational chemists or cheminformaticians building QSAR models or performing virtual screening, the combination of a TPSA of 20.2 Ų and an XLogP3 of 2.7 for 1-(3,4-difluorophenyl)-2-butanol provides a well-defined data point for benchmarking and validating predictive models [1]. This scenario is valuable for teams using in silico methods to prioritize synthesis, as the compound's distinct property profile helps define boundaries of desirable chemical space for lead-like molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-Difluorophenyl)-2-butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.